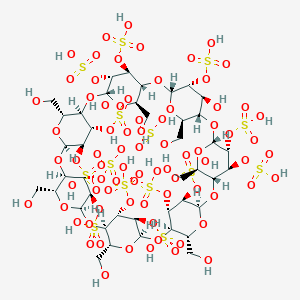

beta-Cyclodextrin tetradecasulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-Cyclodextrin Tetradecasulfate (beta-CDTDS) is a sulfated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. Beta-CDTDS is a negatively charged molecule with a highly polar and hydrophilic nature, making it an excellent candidate for various biomedical applications.

Scientific Research Applications

Beta-CDTDS has been extensively studied in various biomedical applications, such as drug delivery, gene therapy, and antiviral therapy. Beta-CDTDS can form inclusion complexes with hydrophobic drugs, enhancing their solubility and bioavailability. It can also protect nucleic acids from degradation and facilitate their delivery into cells. Furthermore, beta-Cyclodextrin tetradecasulfate has been shown to exhibit potent antiviral activity against a broad range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Mechanism of Action

The mechanism of action of beta-Cyclodextrin tetradecasulfate is not fully understood, but it is believed to involve the interaction between the negatively charged sulfate groups of beta-Cyclodextrin tetradecasulfate and positively charged molecules, such as proteins and nucleic acids. The sulfated cyclodextrin can also disrupt the lipid membrane of viruses, leading to their inactivation.

Biochemical and Physiological Effects

Beta-CDTDS has been shown to have low toxicity and immunogenicity, making it a safe candidate for biomedical applications. It has been found to be biocompatible with various cell types and tissues, including red blood cells, hepatocytes, and endothelial cells. Beta-CDTDS can also modulate the activity of enzymes and transcription factors, affecting various biochemical pathways.

Advantages and Limitations for Lab Experiments

Beta-CDTDS has several advantages for lab experiments, such as its high water solubility, stability, and low toxicity. It can also enhance the solubility and bioavailability of hydrophobic drugs, making them easier to study. However, beta-Cyclodextrin tetradecasulfate can interfere with certain assays, such as enzyme-linked immunosorbent assay (ELISA), due to its negatively charged nature.

Future Directions

Beta-CDTDS has shown great potential for various biomedical applications, and several future directions can be explored. One possible direction is the development of beta-Cyclodextrin tetradecasulfate-based drug delivery systems for targeted and controlled drug release. Another direction is the investigation of beta-Cyclodextrin tetradecasulfate as a potential antiviral agent for emerging viral infections, such as COVID-19. Furthermore, the use of beta-Cyclodextrin tetradecasulfate in gene therapy and tissue engineering can also be explored.

Conclusion

In conclusion, beta-Cyclodextrin Tetradecasulfate is a sulfated derivative of beta-cyclodextrin that has shown great potential for various biomedical applications. Its high water solubility, stability, low toxicity, and potent antiviral activity make it an excellent candidate for drug delivery, gene therapy, and antiviral therapy. Further research is needed to explore its full potential and develop novel applications.

Synthesis Methods

Beta-CDTDS can be synthesized by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of pyridine. The reaction results in the sulfation of the hydroxyl groups on the glucose units of beta-cyclodextrin, forming beta-Cyclodextrin tetradecasulfate. The degree of sulfation can be controlled by adjusting the reaction conditions, such as the reaction time, temperature, and molar ratio of chlorosulfonic acid to beta-cyclodextrin.

properties

CAS RN |

121369-51-5 |

|---|---|

Product Name |

beta-Cyclodextrin tetradecasulfate |

Molecular Formula |

C42H70O77S14 |

Molecular Weight |

2255.9 g/mol |

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-42-hydroxy-5,10,15,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,44,45,46,47,48,49-dodecasulfooxy-20-(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-43-yl] hydrogen sulfate |

InChI |

InChI=1S/C42H70O77S14/c43-1-8-17-24(108-122(56,57)58)31(115-129(77,78)79)38(94-8)103-19-10(3-45)96-40(33(117-131(83,84)85)26(19)110-124(62,63)64)105-21-12(5-47)98-42(35(119-133(89,90)91)28(21)112-126(68,69)70)106-22-13(6-48)97-41(34(118-132(86,87)88)29(22)113-127(71,72)73)104-20-11(4-46)95-39(32(116-130(80,81)82)27(20)111-125(65,66)67)102-18-9(2-44)93-37(30(114-128(74,75)76)25(18)109-123(59,60)61)100-16-14(7-92-120(50,51)52)99-36(101-17)23(15(16)49)107-121(53,54)55/h8-49H,1-7H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)/t8-,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

InChI Key |

AMHIJMKZPBMCKI-PKLGAXGESA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

synonyms |

eta-cyclodextrin tetradecasulfate beta-cyclodextrin tetradecasulfate, (2(A),2(B),2(C),2(D),2(E),2(F),2(G),6(A),6(B),6(C),6(D),6(E),6(F),7(G))-isomer CTDS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)

![Furo[2,3-c]pyridine-2-sulfonamide](/img/structure/B38781.png)

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)